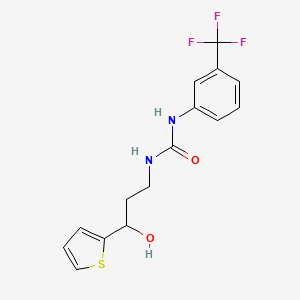
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea" belongs to a class of urea derivatives known for their varied biological activities and potential applications in medicinal chemistry. These compounds have been the focus of numerous studies due to their interesting chemical and physical properties, which can be tailored for specific applications.
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the compound , typically involves the reaction of an isocyanate with an amine under controlled conditions. For example, the synthesis of related urea derivatives has been reported through the reaction of phenyl isocyanate with various amines, demonstrating a general approach to synthesizing such compounds (Machado et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves computational and crystallographic studies to understand the conformation and electron distribution within the molecule. For instance, the crystal structure and DFT study of a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, was characterized, revealing insights into its structural features and physicochemical properties (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including cyclocondensation and electrophilic substitution, depending on the functional groups present in the molecule. The reactivity of these compounds can be significantly influenced by substituents on the phenyl rings, as demonstrated in studies on the synthesis and reactivity of related urea derivatives (Bonacorso et al., 2003).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied through spectroscopic methods and crystallography. For example, the solid-state structure and hydrogen bonding of certain N-alkyl-N-arylthioureas were investigated, providing valuable information on their stability and potential interactions (Wawer et al., 2000).
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance to the specified compound, revealed their potential as acetylcholinesterase inhibitors. These compounds, designed with conformational flexibility and optimized spacer lengths, demonstrated significant inhibitory activities, highlighting their potential in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
Wan et al. (2019) investigated the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent soluble epoxide hydrolase inhibitor. This research provides insights into the metabolic pathways and the safety profile of such compounds, which are crucial for their therapeutic applications in modulating inflammation and protecting against various diseases (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019).
Anticonvulsant Activity of Urea Derivatives
Thakur et al. (2017) synthesized and evaluated a series of urea derivatives for their anticonvulsant activity. Their research demonstrated that certain urea derivatives possess significant efficacy in protecting against convulsions, opening up new avenues for the development of antiepileptic drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) explored the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This research highlights the potential of urea derivatives in modulating appetite and metabolic disorders through the neuropeptide Y5 receptor pathway (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
VEGFR-2 Tyrosine Kinase Inhibitors
Machado et al. (2015) reported on the synthesis and biological evaluation of novel urea derivatives as VEGFR-2 tyrosine kinase inhibitors. Their findings suggest that these compounds could serve as potent antiangiogenic agents, with potential applications in cancer therapy (Machado, Peixoto, Costa, Froufe, Calhelha, Abreu, Ferreira, Soares, & Queiroz, 2015).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)10-3-1-4-11(9-10)20-14(22)19-7-6-12(21)13-5-2-8-23-13/h1-5,8-9,12,21H,6-7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKOOZRMRBXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CS2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
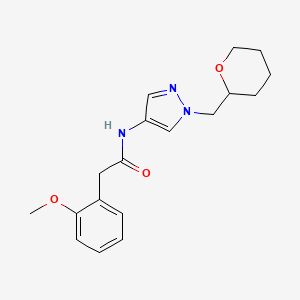
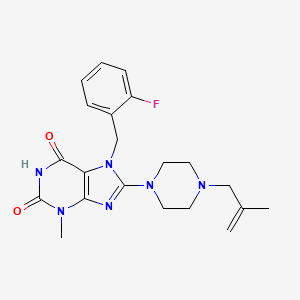
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)
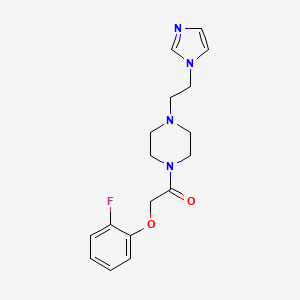
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)
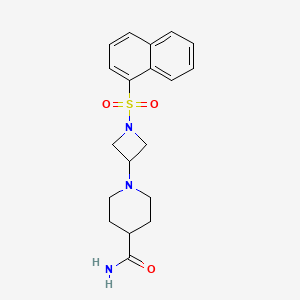
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
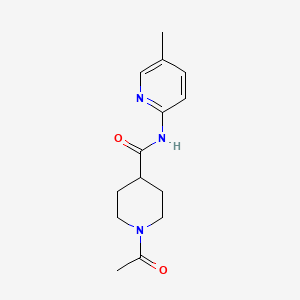
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)